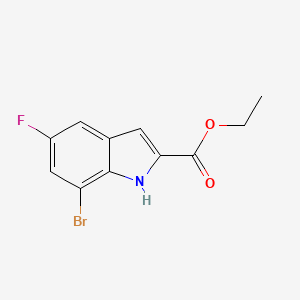
7-溴-5-氟-1H-吲哚-2-羧酸乙酯
描述
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate . The InChI code is 1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a solid at room temperature . It has a molecular weight of 286.1 . The compound should be stored in a dry place at room temperature .科学研究应用
合成和化学转化
吲哚衍生物的合成,包括与 7-溴-5-氟-1H-吲哚-2-羧酸乙酯结构相似的衍生物,一直是化学研究的重点,因为它们与药物和材料科学相关。对吲哚衍生物合成的研究突出了可应用于 7-溴-5-氟-1H-吲哚-2-羧酸乙酯的方法,展示了其在创建具有特定官能团的复杂分子以用于进一步的化学反应或作为生物活性化合物合成中的中间体的潜在用途 (Leggetter & Brown,1960)。
在药物化学中的应用
与 7-溴-5-氟-1H-吲哚-2-羧酸乙酯结构相关的化合物已被探索其在药物化学中的潜力,特别是作为药物合成的中间体。例如,已使用相关化合物作为关键中间体合成了氟喹诺酮的衍生物,氟喹诺酮是有效的拓扑异构酶 II 抑制剂,表明 7-溴-5-氟-1H-吲哚-2-羧酸乙酯在开发新抗生素中的潜在应用 (Zhang 等人,2010)。
抗病毒研究
该化合物及其衍生物也已在抗病毒研究的背景下得到研究。对具有相似结构的化合物的研究显示出抗病毒活性,表明 7-溴-5-氟-1H-吲哚-2-羧酸乙酯可能是开发新抗病毒剂的宝贵支架 (Boriskin 等人,2008)。
抗糖尿病潜力
吲哚衍生物的研究也用于开发抗糖尿病剂。已经研究了相关化合物顺序转化为各种衍生物的潜力,以抑制 α-葡萄糖苷酶,这是糖尿病治疗中的重要靶标。这表明 7-溴-5-氟-1H-吲哚-2-羧酸乙酯在合成具有潜在抗糖尿病活性的化合物中具有更广泛的适用性 (Nazir 等人,2018)。
安全和危害
未来方向
Indole derivatives, such as Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, continue to attract attention due to their significant role in cell biology and their potential for treating various disorders . Future research will likely continue to explore the synthesis of these compounds and their potential applications in medicine .
作用机制
Target of Action
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, also known as 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, druglikeness, and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
属性
IUPAC Name |
ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


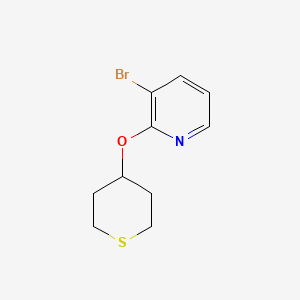
![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)
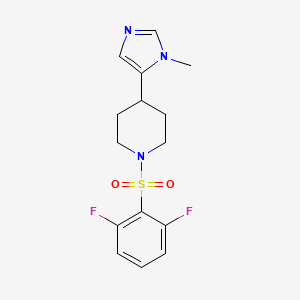

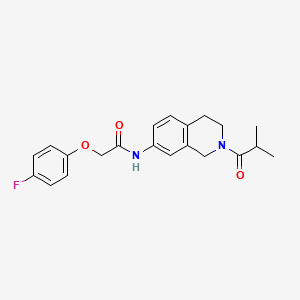
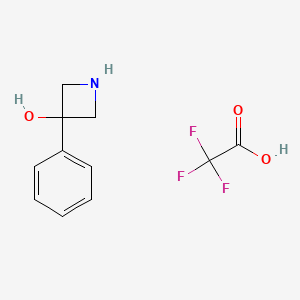
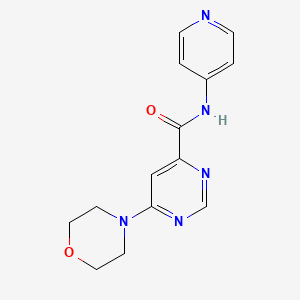
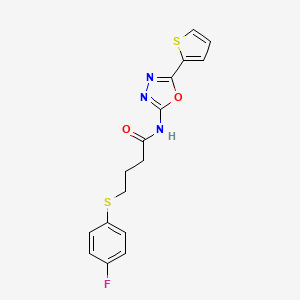
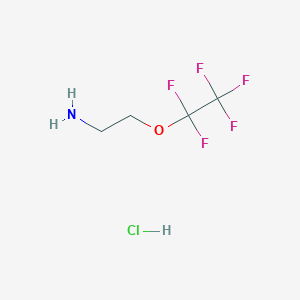
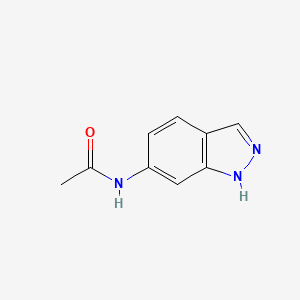
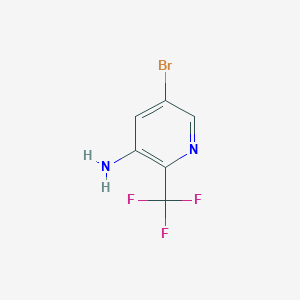
![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)
![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)